(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Catalog No.
S12695727
CAS No.
M.F
C13H16ClF2N3
M. Wt
287.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-y...

Product Name

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

InChI

InChI=1S/C13H15F2N3.ClH/c14-6-8-18-13(5-7-17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H

InChI Key

HWAPOXLWZURNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NN2CCF)F.Cl

The compound (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a synthetic organic molecule that belongs to the class of pyrazole derivatives. Its molecular formula is C13H16F2N3C_{13}H_{16}F_{2}N_{3} with a molecular weight of approximately 287.74 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and incorporates fluorinated substituents that may enhance its biological activity and stability. This compound is primarily studied for its potential applications in medicinal chemistry and materials science.

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable carbonyl compound, such as a 1,3-diketone, under acidic or basic conditions.
  • Fluorination: The introduction of fluorine atoms can be performed using reagents like diethylaminosulfur trifluoride or Selectfluor, which can selectively fluorinate the aromatic ring or the ethyl group.
  • N-Alkylation: The final step often involves the alkylation of the nitrogen atom in the pyrazole ring using an appropriate alkyl halide, such as 4-fluorobenzyl chloride, to yield the target compound .

Research indicates that (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine exhibits significant biological activity, particularly in medicinal chemistry. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The presence of fluorine atoms may enhance its binding affinity and selectivity towards these targets, making it a candidate for further pharmacological studies .

The synthesis methods for this compound involve multi-step organic reactions. A typical synthetic route includes:

  • Synthesis of Pyrazole Derivative: Start with hydrazine and a diketone to form the pyrazole core.
  • Fluorination: Introduce fluorine via electrophilic or nucleophilic substitution reactions.
  • Alkylation: Use alkyl halides to attach the 4-fluorobenzyl group to the nitrogen atom in the pyrazole ring.

These steps can be optimized for yield and purity using advanced techniques like continuous flow reactors and high-throughput screening .

The applications of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine are diverse:

  • Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
  • Materials Science: The unique structure makes it suitable for developing advanced materials with specific electronic properties.
  • Biological Research: It can serve as a probe to study biological pathways involving fluorinated compounds.
  • Industrial

Interaction studies have shown that this compound can bind to specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The presence of fluorine enhances its reactivity and interaction profile, making it an important subject for further investigation in drug development .

Several compounds share structural similarities with (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine, including:

  • {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine
  • N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Uniqueness

The uniqueness of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine lies in its specific combination of fluorinated substituents and structural features that may enhance its biological activity compared to its chloro or bromo counterparts. The fluoro groups can significantly affect the compound's reactivity, stability, and interaction with biological systems, making it a valuable candidate for research and development in medicinal chemistry and related fields .

(4-Fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a fluorinated heterocyclic compound characterized by a pyrazole core substituted with a 2-fluoroethyl group at the 1-position and a (4-fluorobenzyl)amine moiety at the 5-position. The IUPAC systematic name reflects this arrangement: N-[(1-(2-fluoroethyl)-1H-pyrazol-5-yl)methyl]-1-(4-fluorophenyl)methanamine. Its molecular formula is C₁₃H₁₅F₂N₃, with a molecular weight of 251.28 g/mol.

The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, serves as the structural backbone. Substituents include:

  • A 2-fluoroethyl group at the pyrazole’s 1-position, enhancing metabolic stability through fluorine’s electronegativity.
  • A 4-fluorobenzylamine group at the 5-position, contributing to hydrophobic interactions in biological systems.

The compound’s stereoelectronic profile is influenced by fluorine’s strong electron-withdrawing effects, which modulate ring aromaticity and intermolecular interactions.

Historical Context in Heterocyclic Chemistry Research

Pyrazole derivatives have been integral to heterocyclic chemistry since their discovery in the late 19th century. Early work focused on their synthesis via cyclocondensation of hydrazines with 1,3-diketones. The introduction of fluorine into pyrazole systems emerged in the mid-20th century, driven by the quest for bioactive molecules with improved pharmacokinetics.

Fluorinated pyrazoles gained prominence in the 1980s when researchers recognized fluorine’s ability to enhance blood-brain barrier penetration and resistance to oxidative metabolism. The specific combination of fluorine atoms at strategic positions, as seen in (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine, represents a modern iteration of these efforts, optimizing both lipophilicity and target binding affinity.

Significance of Fluorinated Pyrazole Derivatives in Modern Medicinal Chemistry

Fluorinated pyrazoles are pivotal in drug discovery due to their:

  • Enhanced Metabolic Stability: Fluorine’s inductive effects reduce cytochrome P450-mediated oxidation.
  • Improved Binding Specificity: Fluorine participates in directional interactions with protein residues, enhancing target engagement.
  • Tunable Lipophilicity: Fluorine substitutions balance solubility and membrane permeability.

This compound’s dual fluorine atoms and benzylamine group position it as a candidate for modulating central nervous system (CNS) targets, where fluorine’s small atomic radius and high electronegativity facilitate interactions with neurotransmitter receptors.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

287.1000815 g/mol

Monoisotopic Mass

287.1000815 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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